7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
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Overview
Description
Cilazapril monohydrate is an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure . It is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . Cilazapril was patented in 1982 and approved for medical use in 1990 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cilazapril is synthesized using ethyl R-2-(nitro or halo substituted benzene sulfonyloxy)-4-phenyl butyrate . The synthesis involves several steps, including the formation of the pyridazine ring and subsequent functional group modifications to yield the final product.
Industrial Production Methods
The industrial production of cilazapril involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and purification techniques to isolate cilazapril monohydrate in its desired form .
Chemical Reactions Analysis
Types of Reactions
Cilazapril undergoes various chemical reactions, including hydrolysis, which converts it to its active form, cilazaprilat . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of cilazapril include organic solvents, acids, bases, and catalysts. The hydrolysis reaction, for example, requires water and an acidic or basic environment to proceed efficiently .
Major Products Formed
The primary product formed from the hydrolysis of cilazapril is cilazaprilat, which is the active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Mechanism of Action
Cilazapril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II . By blocking this conversion, cilazapril reduces the levels of angiotensin II, leading to decreased vasoconstriction, sodium and water reabsorption, and ultimately lowering blood pressure . The molecular target of cilazapril is the angiotensin-converting enzyme, and its inhibition disrupts the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Cilazapril is part of the angiotensin-converting enzyme inhibitors class, which includes other compounds such as enalapril, lisinopril, and ramipril . Compared to these similar compounds, cilazapril has unique pharmacokinetic properties, including its prodrug nature and specific metabolic pathway to cilazaprilat . This uniqueness contributes to its distinct therapeutic profile and efficacy in treating hypertension and heart failure .
Properties
IUPAC Name |
7-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZBPFGBRIWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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